molecular formula C19H14ClN3O3S2 B3401113 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide CAS No. 1040674-59-6

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

Cat. No.: B3401113
CAS No.: 1040674-59-6
M. Wt: 431.9 g/mol
InChI Key: VDQZFDHXHCIXQD-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide features a thiophene sulfonamide core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group at position 2. The oxadiazole moiety is a heterocyclic scaffold known for its electron-deficient nature, which enhances binding interactions in medicinal chemistry applications . The sulfonamide group (N-methyl-N-phenyl) contributes to solubility and bioavailability, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c1-23(13-7-3-2-4-8-13)28(24,25)16-11-12-27-17(16)19-21-18(22-26-19)14-9-5-6-10-15(14)20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZFDHXHCIXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
  • Structural Difference : The 4-fluorophenyl group replaces the 2-chlorophenyl substituent.
  • However, the para-substitution reduces steric hindrance compared to the ortho-chloro analog, possibly improving conformational flexibility .
  • Pharmacological Relevance : Fluorinated analogs are often pursued for improved metabolic stability and membrane permeability.
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
  • Structural Difference : A 4-bromophenyl group is present instead of 2-chlorophenyl.
  • Implications : Bromine’s larger atomic radius increases steric bulk, which may hinder binding in tightly packed active sites. Its lower electronegativity compared to chlorine could reduce electronic effects .
  • Applications : Bromine’s utility in X-ray crystallography (via heavy atom effects) makes this analog valuable in structural studies.

Heterocyclic Core Modifications

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
  • Structural Difference : Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) and modifies the sulfonamide to a furylmethyl-acetamide chain.
  • Implications : Thiadiazoles exhibit different electronic properties (less electron-deficient than oxadiazoles), altering interaction profiles. The furylmethyl group may enhance π-π stacking but reduce solubility .

Functional Group Variations

3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
  • Structural Difference: Incorporates a morpholinoethyl-imidazolidinedione group and trifluoromethyl substituents.
  • Implications: The trifluoromethyl group enhances lipophilicity and metabolic resistance.

Data Table: Structural and Hypothesized Properties of Analogs

Compound Substituent/Modification Key Properties (Hypothesized)
Target Compound 2-Chlorophenyl, oxadiazole Moderate steric hindrance, balanced electronic effects
4-Fluorophenyl analog 4-Fluorophenyl High electronegativity, improved receptor binding
4-Bromophenyl analog 4-Bromophenyl Steric bulk, useful in crystallography
Thiadiazole analog Thiadiazole, furylmethyl Reduced electron deficiency, altered solubility
Trifluoromethyl-morpholino analog Trifluoromethyl, morpholinoethyl Enhanced lipophilicity, CNS penetration

Research Findings and Implications

  • Ortho vs.
  • Oxadiazole vs. Thiadiazole : Oxadiazole’s electron deficiency may favor interactions with electron-rich biological targets (e.g., enzymes), whereas thiadiazoles might exhibit weaker binding .
  • Halogen Effects : Chlorine’s moderate size and electronegativity provide a compromise between steric and electronic properties, making it a preferred substituent in drug discovery compared to bulkier bromine or polar fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

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